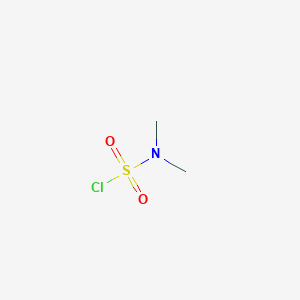![molecular formula C24H25ClN4O6S B143880 Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate CAS No. 160384-39-4](/img/structure/B143880.png)
Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate, also known as this compound, is a useful research compound. Its molecular formula is C24H25ClN4O6S and its molecular weight is 533 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Fluorescent Staining
Benzothiazoles, such as Hoechst 33258 analogues, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. They have been widely used as fluorescent DNA stains due to their ability to readily access cells. These derivatives find applications in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Additionally, they are utilized as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and serving as a model system to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
Piperazine derivatives have been studied for their application in amyloid imaging for Alzheimer's disease. Radioligands like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been used to measure amyloid in vivo in the brain of patients with Alzheimer's disease, enabling early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Pharmacological Applications of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those with benzothiazolyl groups, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. This family of drugs shows the potential for development into treatments for neurological disorders (Caccia, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is caspase-3 , a key enzyme involved in the execution phase of cell apoptosis . Caspase-3 is part of the caspase family, a class of proteases that play an active role in the initiation and execution of apoptosis .
Mode of Action
The compound interacts with caspase-3, inhibiting its activity and thereby preventing the progression of apoptosis . The 1,2-benzisothiazol-3-one-derived 1,4-disubstituted 1,2,3-triazoles in the compound, particularly those containing an urea group, have shown dramatically increased inhibitory activity in vitro .
Biochemical Pathways
The inhibition of caspase-3 affects the apoptotic signaling pathway. Caspase-3 is activated in nearly every model of apoptosis and is often referred to as the ‘central executioner’ of the apoptotic pathway . By inhibiting caspase-3, the compound can potentially prevent cell death and contribute to the survival of cells under stress.
Pharmacokinetics
The compound’s inhibitory activity against caspase-3 has been confirmed in vitro
Result of Action
The most potent caspase-3 inhibitor in the compound series was found to be N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-oxobenzoisothiazole-2(3H)-carboxamide 14c, with IC50-values of 11.0 ± 1.2 nM . This compound showed significant protection against apoptosis in human Jurkat T cells, as determined by annexin V-FITC/7-AAD .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that this compound may have varying effects over time, potentially involving changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is speculated that the effects of this compound may vary with different dosages, potentially involving threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is speculated that this compound may be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be localized to specific compartments or organelles within the cell, potentially influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O6S/c1-34-23(30)21(24(31)35-2)17-13-15(18(25)14-19(17)29(32)33)7-8-27-9-11-28(12-10-27)22-16-5-3-4-6-20(16)36-26-22/h3-6,13-14,21H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGYKWERUPPEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C(=C1)CCN2CCN(CC2)C3=NSC4=CC=CC=C43)Cl)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














